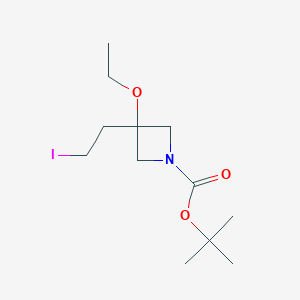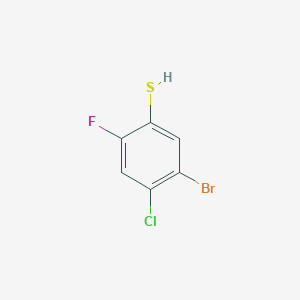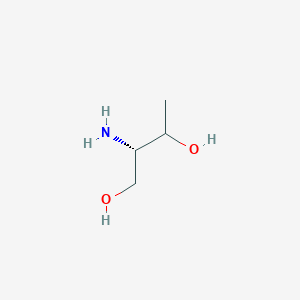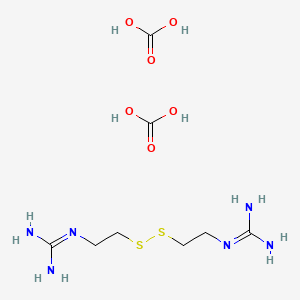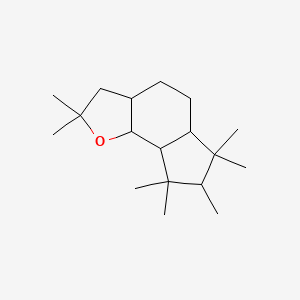
8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H13NO. It is also known as 1-Hydroxy-8-amino-5,6,7,8-tetrahydronaphthalene. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a tetrahydronaphthalene ring system. It is a white solid at room temperature and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of 1-nitro-5,6,7,8-tetrahydronaphthalene, followed by the introduction of the hydroxyl group. One common method includes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The resulting amine is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) and hydrogen peroxide (H2O2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming 8-amino-5,6,7,8-tetrahydronaphthalene.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, Pd/C, H2
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products Formed
Oxidation: 8-Keto-5,6,7,8-tetrahydronaphthalen-1-ol
Reduction: 8-Amino-5,6,7,8-tetrahydronaphthalene
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the hydroxyl group.
5-Aminotetralin: Similar structure with an amino group but different substitution pattern.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure with the hydroxyl group at a different position .
Uniqueness
8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both amino and hydroxyl groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h2,4,6,8,12H,1,3,5,11H2 |
InChI Key |
QJJHFTLFTHWCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

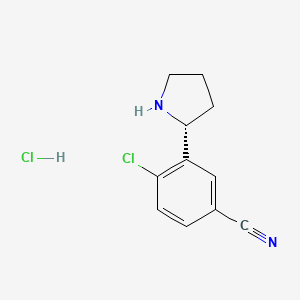

![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
